molecular formula C18H14N6O B12221082 7-methyl-N-phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-methyl-N-phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B12221082
M. Wt: 330.3 g/mol
InChI Key: ZLJDFOSFCGHLSI-UHFFFAOYSA-N
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Description

7-methyl-N-phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

The synthesis of 7-methyl-N-phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Chemical Reactions Analysis

7-methyl-N-phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism of action of 7-methyl-N-phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the inhibition of key signaling pathways. It acts as an inhibitor of the ERK signaling pathway, which is crucial for cell proliferation and survival . By inhibiting this pathway, the compound induces apoptosis and cell cycle arrest, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

7-methyl-N-phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include:

Properties

Molecular Formula

C18H14N6O

Molecular Weight

330.3 g/mol

IUPAC Name

7-methyl-N-phenyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H14N6O/c1-12-15(17(25)21-14-7-3-2-4-8-14)11-20-18-22-16(23-24(12)18)13-6-5-9-19-10-13/h2-11H,1H3,(H,21,25)

InChI Key

ZLJDFOSFCGHLSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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